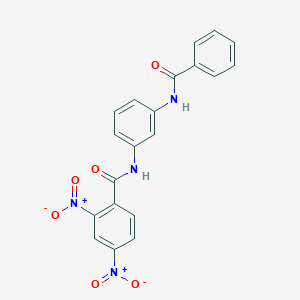![molecular formula C24H25N3O B15017990 2-[(Naphthalen-1-YL)amino]-N'-[(1E)-1-(5,6,7,8-tetrahydronaphthalen-2-YL)ethylidene]acetohydrazide](/img/structure/B15017990.png)
2-[(Naphthalen-1-YL)amino]-N'-[(1E)-1-(5,6,7,8-tetrahydronaphthalen-2-YL)ethylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Naphthalen-1-YL)amino]-N’-[(1E)-1-(5,6,7,8-tetrahydronaphthalen-2-YL)ethylidene]acetohydrazide is a complex organic compound that features a naphthalene ring and a tetrahydronaphthalene moiety
Vorbereitungsmethoden
The synthesis of 2-[(Naphthalen-1-YL)amino]-N’-[(1E)-1-(5,6,7,8-tetrahydronaphthalen-2-YL)ethylidene]acetohydrazide typically involves the reaction of naphthalen-1-amine with an appropriate aldehyde or ketone to form an imine intermediate. This intermediate is then reacted with hydrazine or a hydrazide derivative to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the naphthalene ring.
Condensation: It can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents used in these reactions include hydrazine hydrate, phenyl hydrazine, and hydroxylamine hydrochloride . Major products formed from these reactions include various substituted pyrazoles and oxazoles .
Wissenschaftliche Forschungsanwendungen
2-[(Naphthalen-1-YL)amino]-N’-[(1E)-1-(5,6,7,8-tetrahydronaphthalen-2-YL)ethylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential anticancer properties, particularly against liver and colon carcinoma cell lines.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies investigating the interaction of naphthalene derivatives with biological systems, including enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of 2-[(Naphthalen-1-YL)amino]-N’-[(1E)-1-(5,6,7,8-tetrahydronaphthalen-2-YL)ethylidene]acetohydrazide involves its interaction with cellular targets such as enzymes and receptors. The naphthalene ring can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes involved in cell proliferation, leading to its anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other naphthalene derivatives and hydrazide-based compounds. For example:
Naphthalen-1-yl)oxiran-2-yl derivatives: These compounds also feature a naphthalene ring and have been studied for their anticancer properties.
Indole derivatives: These compounds share structural similarities and exhibit a wide range of biological activities, including antiviral and anticancer properties.
The uniqueness of 2-[(Naphthalen-1-YL)amino]-N’-[(1E)-1-(5,6,7,8-tetrahydronaphthalen-2-YL)ethylidene]acetohydrazide lies in its specific combination of naphthalene and tetrahydronaphthalene moieties, which may confer distinct biological activities and chemical reactivity.
Eigenschaften
Molekularformel |
C24H25N3O |
|---|---|
Molekulargewicht |
371.5 g/mol |
IUPAC-Name |
2-(naphthalen-1-ylamino)-N-[(E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylideneamino]acetamide |
InChI |
InChI=1S/C24H25N3O/c1-17(20-14-13-18-7-2-3-9-21(18)15-20)26-27-24(28)16-25-23-12-6-10-19-8-4-5-11-22(19)23/h4-6,8,10-15,25H,2-3,7,9,16H2,1H3,(H,27,28)/b26-17+ |
InChI-Schlüssel |
GFVFZKBJYYHNMT-YZSQISJMSA-N |
Isomerische SMILES |
C/C(=N\NC(=O)CNC1=CC=CC2=CC=CC=C21)/C3=CC4=C(CCCC4)C=C3 |
Kanonische SMILES |
CC(=NNC(=O)CNC1=CC=CC2=CC=CC=C21)C3=CC4=C(CCCC4)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Fluoro-N-({N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B15017910.png)

![N'-[(E)-(3-Bromophenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide](/img/structure/B15017926.png)
![2-amino-4-(4-nitrothiophen-2-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B15017938.png)
![N'-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B15017944.png)
![4'-{[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]amino}biphenyl-4-ol](/img/structure/B15017947.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B15017957.png)

![1-{N'-[(E)-(2-Chloro-6-fluorophenyl)methylidene]hydrazinecarbonyl}-N-(2,6-dimethylphenyl)formamide](/img/structure/B15017965.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(4-chlorophenoxy)propanehydrazide](/img/structure/B15017971.png)
![N'-{(E)-[2-(benzyloxy)phenyl]methylidene}-2,2-bis(4-methylphenyl)cyclopropanecarbohydrazide](/img/structure/B15017975.png)
![2-(4-bromophenoxy)-N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B15017985.png)

![Ethyl {[4-(4-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl]sulfanyl}acetate](/img/structure/B15017998.png)
